AWKVTBAJIURFGV-UHFFFAOYSA-N
Description
Compounds with this substitution pattern are frequently explored in medicinal and agrochemical research due to their metabolic stability, lipophilicity, and bioactivity . For instance, HVXHWBMLTSDYGK-UHFFFAOYSA-N (CAS 871826-12-9, C₇H₈ClF₃N₂) shares a pyridine core with trifluoromethyl and amine functional groups, commonly associated with antimicrobial and kinase-inhibitory properties .
Properties
Molecular Formula |
C19H21N5O2S2 |
|---|---|
Molecular Weight |
415.53 |
InChI |
InChI=1S/C19H21N5O2S2/c25-17-15-11-23(10-14-2-1-9-26-14)8-5-16(15)21-18-24(17)22-19(28-18)27-12-13-3-6-20-7-4-13/h3-4,6-7,14H,1-2,5,8-12H2 |
InChI Key |
AWKVTBAJIURFGV-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2CCC3=C(C2)C(=O)N4C(=N3)SC(=N4)SCC5=CC=NC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds exhibit structural similarity to AWKVTBAJIURFGV-UHFFFAOYSA-N , based on trifluoromethylpyridine derivatives described in the evidence:
Key Differences in Properties
Lipophilicity and Solubility: HVXHWBMLTSDYGK-UHFFFAOYSA-N (Cl substituent) has a higher LogP (2.8) compared to (5-(Trifluoromethyl)pyridin-2-yl)methanamine (LogP 1.9), indicating increased lipophilicity but reduced aqueous solubility . YTWDBRIDKWWANA-UHFFFAOYSA-N (quinoline derivative) exhibits moderate GI absorption (76%) due to its planar aromatic system, whereas pyridine-based analogues show higher permeability .
Bioactivity :
- Trifluoromethylpyridine amines (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine ) demonstrate strong P-gp substrate properties, reducing their efficacy in crossing the blood-brain barrier (BBB) .
- Amidines (e.g., 4-(Trifluoromethyl)picolinimidamide hydrochloride ) show higher CYP450 inhibition (CYP2D6 IC₅₀ < 1 µM), increasing drug-drug interaction risks .
Synthetic Accessibility :
- Amide derivatives (e.g., 5-(Trifluoromethyl)picolinamide ) require fewer synthetic steps (3-step synthesis) compared to hydrochloride salts, which involve additional purification .
Table 1: Comparative Physicochemical Properties
| Property | HVXHWBMLTSDYGK-UHFFFAOYSA-N | (5-(Trifluoromethyl)pyridin-2-yl)methanamine | YTWDBRIDKWWANA-UHFFFAOYSA-N |
|---|---|---|---|
| Molecular Weight | 212.60 | 180.14 | 295.29 |
| LogP | 2.8 | 1.9 | 3.2 |
| Hydrogen Bond Donors | 1 | 2 | 1 |
| Topological PSA (Ų) | 28.3 | 38.1 | 66.8 |
| CYP2D6 Inhibition | Moderate | High | Low |
| BBB Permeability | Low | Moderate | High |
Research Findings
- Structural Similarity ≠ Bioactivity : Compounds with Tanimoto similarity ≥0.85 to active molecules show only a 30% likelihood of shared bioactivity, emphasizing the need for empirical validation . For example, (5-(Trifluoromethyl)pyridin-2-yl)methanamine and its hydrochloride salt differ significantly in antiviral efficacy despite structural overlap .
- Metabolic Stability : Trifluoromethyl groups enhance metabolic resistance but may reduce solubility, as seen in HVXHWBMLTSDYGK-UHFFFAOYSA-N (aqueous solubility <10 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
